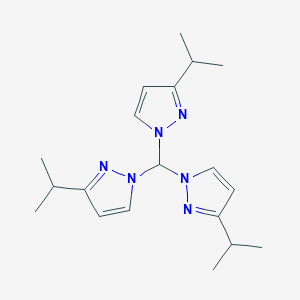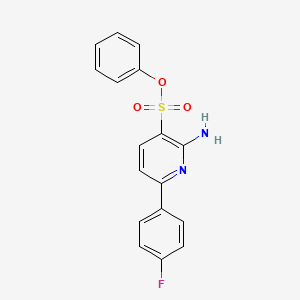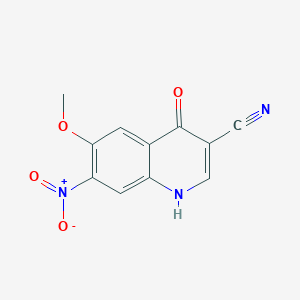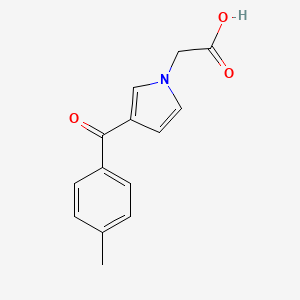
1H-Pyrazole, 1,1',1''-methylidynetris[3-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazole, 1,1’,1’'-methylidynetris[3-(1-methylethyl)- is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions in the ring. This particular compound is characterized by its unique structure, which includes three pyrazole rings connected through a central carbon atom, each substituted with an isopropyl group.
Vorbereitungsmethoden
The synthesis of 1H-Pyrazole, 1,1’,1’'-methylidynetris[3-(1-methylethyl)- involves multiple steps. One common method is the cycloaddition reaction of hydrazines with 1,3-diketones, followed by further functionalization. The reaction typically occurs under mild conditions, often using solvents like ethanol or dimethyl sulfoxide (DMSO). Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield. For instance, ruthenium-catalyzed hydrogen transfer reactions have been employed to synthesize pyrazole derivatives efficiently .
Analyse Chemischer Reaktionen
1H-Pyrazole, 1,1’,1’'-methylidynetris[3-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like bromine or hydrogen peroxide, leading to the formation of pyrazole oxides.
Reduction: Reduction reactions can be carried out using hydrazine or sodium borohydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl groups can be replaced with other functional groups using reagents like alkyl halides or aryl halides.
Common reagents and conditions used in these reactions include solvents like ethanol, DMSO, and catalysts such as palladium or copper. Major products formed from these reactions include various substituted pyrazoles, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
1H-Pyrazole, 1,1’,1’'-methylidynetris[3-(1-methylethyl)- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: Pyrazole derivatives have shown potential as anti-inflammatory, antimicrobial, and anticancer agents.
Industry: The compound is utilized in the development of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 1H-Pyrazole, 1,1’,1’'-methylidynetris[3-(1-methylethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, pyrazole derivatives are known to inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. The pathways involved may include the inhibition of prostaglandin synthesis or the modulation of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrazole, 1,1’,1’'-methylidynetris[3-(1-methylethyl)- can be compared with other similar compounds, such as:
- 1H-Pyrazole, 1,1’,1’'-methylidynetris[3,5-dimethyl-]
- 1H-Pyrazole, 3,5-bis(1,1-dimethylethyl)-
- 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester
These compounds share the pyrazole core structure but differ in their substituents, leading to variations in their chemical properties and applications. The uniqueness of 1H-Pyrazole, 1,1’,1’'-methylidynetris[3-(1-methylethyl)- lies in its specific substitution pattern, which imparts distinct reactivity and biological activity .
Eigenschaften
CAS-Nummer |
308847-51-0 |
|---|---|
Molekularformel |
C19H28N6 |
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
1-[bis(3-propan-2-ylpyrazol-1-yl)methyl]-3-propan-2-ylpyrazole |
InChI |
InChI=1S/C19H28N6/c1-13(2)16-7-10-23(20-16)19(24-11-8-17(21-24)14(3)4)25-12-9-18(22-25)15(5)6/h7-15,19H,1-6H3 |
InChI-Schlüssel |
UJEDZDVJYHKUAU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NN(C=C1)C(N2C=CC(=N2)C(C)C)N3C=CC(=N3)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12585669.png)
![2,2'-[4-(Thiophen-2-yl)pyridine-2,6-diyl]bis(1-oxo-1lambda~5~-pyridine)](/img/structure/B12585674.png)

![5-[(pyridin-2-ylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12585694.png)
![Bis[2,2-bis(hydroxymethyl)-3-(benzyloxy)propyl] ether](/img/structure/B12585704.png)
![N~1~-[2-(4-Fluorophenyl)ethyl]-N~2~-pentylethane-1,2-diamine](/img/structure/B12585711.png)

![N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-phenylalanylglycylglycine](/img/structure/B12585735.png)


![1H-Cyclopenta[2,3]pyrrolo[2,1-C][1,4]oxazine](/img/structure/B12585744.png)

![2,2,2-Trifluoro-1-[4-(2-methoxy-3-nitrophenyl)piperidin-1-yl]ethan-1-one](/img/structure/B12585756.png)

